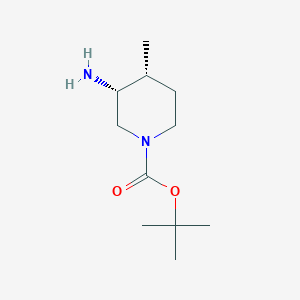

tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate

Description

Chemical Structure and Role tert-Butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate (CAS: 1207853-61-9) is a chiral piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a methyl substituent at the 4-position (Figure 1). Its stereochemistry (3R,4R) is critical for applications in asymmetric synthesis, particularly in pharmaceuticals, where it serves as a key intermediate for bioactive molecules . The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic steps, enabling selective deprotection under acidic conditions.

Properties

IUPAC Name |

tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-5-6-13(7-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWPBKGSGNQMPL-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN(C[C@@H]1N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities. This compound, with a molecular formula of CHNO and a molecular weight of approximately 214.31 g/mol, features a tert-butyl group and an amino group, which contribute to its pharmacological properties. The following sections will detail its biological activities, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Interactions : The amino group can form hydrogen bonds with biological macromolecules, influencing enzyme activity. This interaction is crucial for the modulation of metabolic pathways.

- Receptor Binding : The compound may exhibit binding affinity to specific receptors, potentially influencing neurotransmitter systems and cell signaling pathways. Preliminary studies suggest interactions with muscarinic acetylcholine receptors, which are implicated in various neurological processes .

Biological Activities

Research has identified several key biological activities associated with this compound:

Case Studies

Several studies have provided insights into the biological activities of related compounds:

- A study on piperidine derivatives showed that modifications at the 3 and 4 positions significantly influenced their anticancer efficacy. Researchers noted that compounds with more saturated structures had improved interactions with target proteins .

- Another investigation highlighted the importance of stereochemistry in determining the biological activity of piperidine derivatives. The specific configuration at the 3 and 4 positions was found to enhance binding affinity to muscarinic receptors.

Data Overview

The following table summarizes key characteristics and findings related to this compound:

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 214.31 g/mol |

| CAS Number | 723308-58-5 |

| Biological Activities | Anticancer, Neurological effects |

| Mechanism of Action | Enzyme interaction, Receptor binding |

| Potential Applications | Cancer therapy, Mood disorders |

Scientific Research Applications

It appears there is some confusion in the query, as the initial request specifies information on "tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate," while some of the provided search results discuss the similar compound "tert-butyl (3R,4R)-3-amino-4-methoxy-piperidine-1-carboxylate." To address this, the following response will focus on "this compound" and its applications, based on the available search results.

Overview

This compound is a chemical compound with a piperidine ring structure, substituted with an amino group, a methyl group, and a tert-butyl ester group . The stereochemistry is defined by the (3R,4R) configuration, specifying the spatial arrangement of substituents on the piperidine ring .

Structural Information

- Molecular Formula:

- Molecular Weight: 214.30 g/mol

- IUPAC Name: tert-butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate

- CAS Number: 1207853-61-9 , 1428341-13-2

Applications in Scientific Research

While the provided search results do not offer extensive details regarding specific applications, this compound is likely used as an intermediate in the synthesis of more complex molecules.

Related Compounds

Several related compounds exist, including:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Piperidine/Bicyclic Systems

tert-Butyl (S)-4-Ethoxy-3,4-dihydrospiro[[2]benzopyran-1,4′-piperidine]-1′-carboxylate ((S)-14)

- Structure : Features a spirocyclic benzopyran-piperidine system with an ethoxy group.

- Synthesis : Yield: 29% (66 mg); HPLC purity: 96.3% .

tert-Butyl 4-(4-Bromobenzyloxy)piperidine-1-carboxylate

- Structure : Contains a bromobenzyloxy substituent at the 4-position.

- Molecular Weight : 370.28 g/mol (vs. 214.31 g/mol for the target compound).

- Applications : Bromine enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable in medicinal chemistry .

tert-Butyl (3R,4R)-3-Fluoro-4-hydroxy-3-methylpiperidine-1-carboxylate

Functional Group Modifications

tert-Butyl (3R)-3-[(Morpholine-4-carbonyl)amino]piperidine-1-carboxylate

- Structure : Morpholine carbonyl group at the 3-position.

- Impact : The morpholine moiety introduces polar hydrogen-bonding capacity, enhancing aqueous solubility and pharmacokinetic properties .

tert-Butyl (3R,4R)-4-Amino-3-hydroxypiperidine-1-carboxylate

Stereochemical and Regioisomeric Variants

tert-Butyl cis-4-Amino-3-methylpiperidine-1-carboxylate (CAS: 1039741-10-0)

- Stereochemistry : cis-configuration (vs. trans in the target compound).

- Applications : Altered stereochemistry impacts enantioselectivity in catalysis and receptor binding .

tert-Butyl (3S,4R)-4-Amino-3-methoxypiperidine-1-carboxylate

Data Tables

Table 1: Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | 1207853-61-9 | C11H22N2O2 | 214.31 | Boc, methyl |

| (S)-14 (spirocyclic analog) | — | C20H29NO4 | 347.4 | Ethoxy, spirobenzopyran |

| 4-(4-Bromobenzyloxy)piperidine derivative | 930111-10-7 | C17H24BrNO3 | 370.28 | Bromobenzyloxy |

| 3-Fluoro-4-hydroxy analog | 2325666-51-9 | C11H20FNO3 | 233.28 | Fluoro, hydroxyl |

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate, and how can stereochemical purity be ensured?

Methodological Answer: The synthesis typically involves multi-step reactions starting with piperidine ring functionalization. A common approach includes:

Ring formation : Building the piperidine backbone via cyclization or reductive amination.

Stereochemical control : Using chiral auxiliaries or enantioselective catalysis to establish the (3R,4R) configuration. For example, asymmetric hydrogenation or enzymatic resolution may be employed .

Protection/deprotection : The tert-butyloxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaOH/THF) .

Purification : Chiral HPLC or recrystallization in polar solvents (e.g., ethanol/water) ensures stereochemical purity (>99% ee). Confirmatory techniques include NMR (for diastereomeric splitting) and polarimetry .

Key Challenges : Competing epimerization during Boc protection; mitigate by using low-temperature conditions (0–5°C) and non-polar solvents .

Q. How can the structure and stereochemistry of this compound be unambiguously confirmed?

Methodological Answer:

- X-ray crystallography : Provides definitive proof of stereochemistry and bond connectivity. Single crystals are grown via slow evaporation in solvents like dichloromethane/hexane .

- NMR spectroscopy :

- ¹H/¹³C NMR : Distinct signals for the tert-butyl group (δ ~1.4 ppm for CH₃, ~80 ppm for quaternary C), piperidine protons (axial/equatorial splitting), and NH₂ (broad singlet at δ ~2.5 ppm).

- NOESY/ROESY : Correlates spatial proximity of H-3 and H-4 to confirm relative configuration .

- Vibrational circular dichroism (VCD) : Resolves absolute configuration by comparing experimental and computed spectra .

Q. What analytical techniques are recommended for assessing purity and stability?

Methodological Answer:

- HPLC/UPLC : Use a chiral column (e.g., Chiralpak IA) with a mobile phase of hexane/isopropanol (90:10) to detect enantiomeric impurities (<0.1%) .

- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and rule out degradation products (e.g., Boc deprotection under acidic conditions) .

- Thermogravimetric analysis (TGA) : Assess thermal stability; the Boc group typically degrades above 150°C .

Advanced Research Questions

Q. How does the stereochemistry at C3 and C4 influence reactivity in downstream transformations?

Methodological Answer:

- Nucleophilic substitution : The (3R,4R) configuration sterically hinders axial attack, favoring equatorial substitution. For example, Mitsunobu reactions with alcohols show >90% retention of configuration .

- Catalytic hydrogenation : Stereochemistry directs hydrogen addition; the 4-methyl group in (3R,4R) may stabilize transition states via chair-flip minimization .

- Data contradiction example : Unexpected racemization during Boc deprotection (e.g., HCl/dioxane) can occur if residual water is present. Mitigate by using anhydrous conditions and molecular sieves .

Q. What strategies resolve conflicting spectroscopic data between experimental and computational models?

Methodological Answer:

- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to simulate NMR shifts. Discrepancies >0.5 ppm may indicate solvent effects or conformational flexibility .

- Dynamic NMR (DNMR) : Detect rotational barriers in the piperidine ring (e.g., tert-butyl group rotation) causing signal broadening at low temperatures (−40°C) .

- Cross-validation : Compare with structurally analogous compounds (e.g., tert-butyl 4-fluoropiperidine-1-carboxylate) to isolate stereoelectronic contributions .

Q. How can the Boc group’s stability be modulated for selective deprotection in multi-step syntheses?

Methodological Answer:

- Acid sensitivity : Use TFA/DCM (1:1) for rapid deprotection (30 min, RT). For partial retention, employ weaker acids (e.g., acetic acid/H₂O) .

- Competing reactions : In the presence of acid-labile groups (e.g., silyl ethers), switch to catalytic hydrogenation (H₂/Pd-C) or photolytic cleavage (UV, 254 nm) .

- Stability mapping : Monitor by FT-IR for C=O stretch loss (~1680 cm⁻¹) and HPLC for tert-butyl alcohol byproduct .

Q. What are the regulatory considerations for handling this compound in academic labs?

Methodological Answer:

- GHS classification : While not classified under GHS (per NITE 2018 data), follow OSHA guidelines for acute toxicity (Category 4; LD₅₀ > 500 mg/kg) .

- Waste disposal : Neutralize acidic deprotection mixtures with NaHCO₃ before incineration. Document disposal per EPA Hazardous Waste Codes (D001-D043) .

- Ventilation : Use fume hoods for reactions releasing volatile amines (e.g., NH₃ during Boc deprotection) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.